molecular formula C17H19N3O3S B7707459 N-[(Z)-benzylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

N-[(Z)-benzylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

Cat. No.: B7707459
M. Wt: 345.4 g/mol
InChI Key: IFDJUKPPZWEXSZ-PDGQHHTCSA-N
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Description

N-[(Z)-benzylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is a complex organic compound with a unique structure that includes a benzylideneamino group and a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-benzylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide typically involves the reaction of benzylideneaniline with methyl-(4-methylphenyl)sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-benzylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-[(Z)-benzylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(Z)-benzylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-benzylideneamino]-2-[methylphenylsulfonylamino]acetamide
  • N-[(Z)-benzylideneamino]-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide
  • N-[(Z)-benzylideneamino]-2-[methyl-(4-ethylphenyl)sulfonylamino]acetamide

Uniqueness

N-[(Z)-benzylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzylideneamino and sulfonylamino groups makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[(Z)-benzylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-14-8-10-16(11-9-14)24(22,23)20(2)13-17(21)19-18-12-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,19,21)/b18-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDJUKPPZWEXSZ-PDGQHHTCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NN=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N/N=C\C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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